6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid
Overview
Description
6-Methoxy-2-m
Scientific Research Applications
Synthesis Applications
One-Pot Synthesis Methods : The compound is involved in novel one-pot synthesis methods. For example, 8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one was synthesized in a one-pot reaction using a related compound, demonstrating the versatility of such thiophene derivatives in synthetic chemistry (Jilani, 2007).
- compounds with potential applications in different fields (Havaldar, Bhise, & Burudkar, 2004).
Magnetic and Electronic Properties
Tuning Magnetic Behaviors : Research has explored the magnetic properties of Fe12Ln4 clusters based on thiophene-3-carboxylic acid derivatives. These studies contribute to understanding how different aromatic monocarboxylate ligands can influence the magnetic properties of such clusters, indicating potential applications in magnetic materials and molecular magnetism (Liu et al., 2014).
Electronic Applications : The synthesis and characterization of novel Schiff bases containing the thiophene ring, which have potential applications in electronic and photonic devices due to their unique electronic properties. These studies include detailed analysis using Density Functional Theory (DFT) calculations (Ermiş, 2018).
Biological Evaluation
- Antimicrobial and Antioxidant Activities : Certain thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, compounds such as 2-(Aryl(thiophen-2-yl)methyl)succinic acids and related derivatives have shown promising antifungal and antibacterial activity, indicating their potential in developing new antimicrobial agents (Raghavendra et al., 2017).
Antifungal Applications
- Plant Pathogen Inhibition : Phthalide derivatives, including those derived from thiophene carboxylic acids, have demonstrated significant antifungal activities against various plant pathogens. These findings suggest the potential use of such compounds in agriculture and plant protection (Yang et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
6-methoxy-2-methyl-1-benzothiophene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-6-10(11(12)13)8-4-3-7(14-2)5-9(8)15-6/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWXSQNFVNTGQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216444 | |
Record name | 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854515-01-8 | |
Record name | 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854515-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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